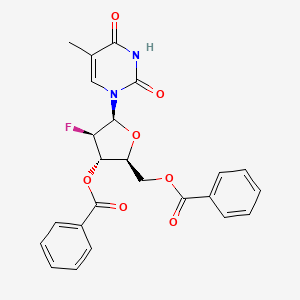![molecular formula C14H10O7S B14149624 2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid CAS No. 1312586-91-6](/img/structure/B14149624.png)
2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid is an aromatic sulfonic acid derivative of biphenyl This compound is characterized by the presence of sulfonic acid and carboxylic acid functional groups attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the sulfonation of biphenyl derivatives. One common method is the reaction of biphenyl with sulfur trioxide in the presence of a strong acid such as sulfuric acid. This process introduces the sulfonic acid group onto the biphenyl ring. The carboxylic acid groups can be introduced through subsequent oxidation reactions.
Industrial Production Methods
In industrial settings, the production of 2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve high-speed ball milling of biphenyl with sodium bisulfate monohydrate in the presence of phosphorus pentoxide. This mechanochemical approach is advantageous due to its efficiency, higher product yields, and elimination of harmful organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions
2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form other functional groups.
Substitution Reactions: The sulfonic acid group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Sulfur Trioxide and Sulfuric Acid: Used for sulfonation reactions.
Nitric Acid and Sulfuric Acid: Employed in nitration reactions.
Reducing Agents: Such as lithium aluminum hydride for the reduction of carboxylic acids to alcohols.
Oxidizing Agents: Such as potassium permanganate for the oxidation of carboxylic acids.
Major Products
Nitrated Derivatives: Formed through nitration reactions.
Halogenated Derivatives: Formed through halogenation reactions.
Alcohols: Formed through the reduction of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with molecular targets through its sulfonic and carboxylic acid groups. These functional groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Sulfo[1,1’-biphenyl]-3,3’-dicarboxylic acid
- 5-Amino-2-hydroxy-4’-sulfo[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with other molecules .
Eigenschaften
CAS-Nummer |
1312586-91-6 |
|---|---|
Molekularformel |
C14H10O7S |
Molekulargewicht |
322.29 g/mol |
IUPAC-Name |
4-(4-carboxyphenyl)-3-sulfobenzoic acid |
InChI |
InChI=1S/C14H10O7S/c15-13(16)9-3-1-8(2-4-9)11-6-5-10(14(17)18)7-12(11)22(19,20)21/h1-7H,(H,15,16)(H,17,18)(H,19,20,21) |
InChI-Schlüssel |
CYWBLYSROWICFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)S(=O)(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



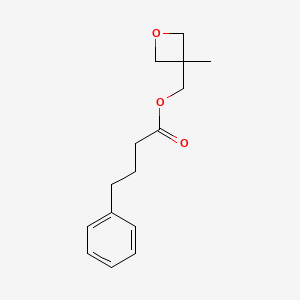
![2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14149572.png)
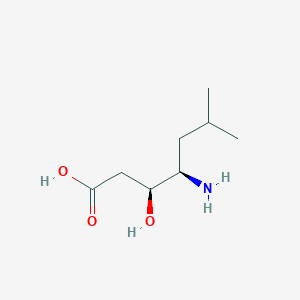
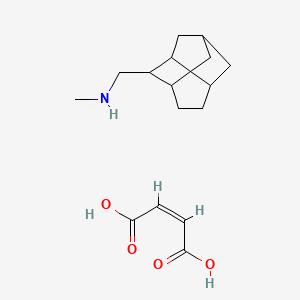
![1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone](/img/structure/B14149588.png)
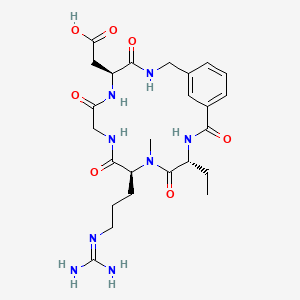
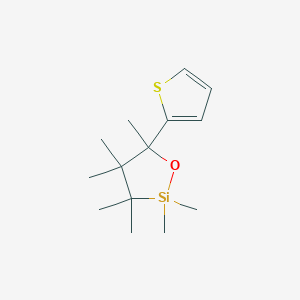
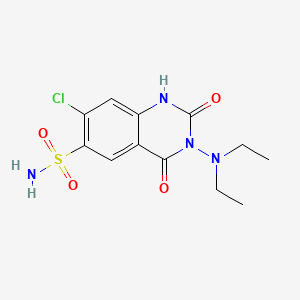

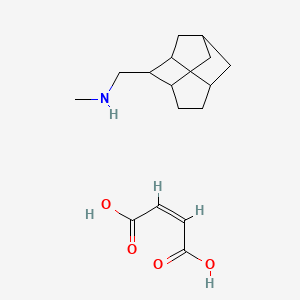
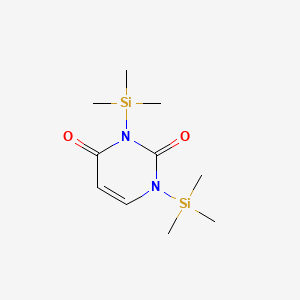
![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)
